molecular formula C24H18N2O2 B12454200 N,N'-bis(4-hydroxybenzylidene)-naphthalene-1,5-diamine

N,N'-bis(4-hydroxybenzylidene)-naphthalene-1,5-diamine

Cat. No.: B12454200
M. Wt: 366.4 g/mol
InChI Key: DNKLHOMVPPUPID-UHFFFAOYSA-N
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Description

N,N’-bis(4-hydroxybenzylidene)-naphthalene-1,5-diamine is a Schiff base compound known for its unique chemical structure and properties Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, resulting in the formation of an azomethine group (-C=N-)

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-bis(4-hydroxybenzylidene)-naphthalene-1,5-diamine can be synthesized through a condensation reaction between 4-hydroxybenzaldehyde and naphthalene-1,5-diamine. The reaction typically occurs in an ethanol solution under reflux conditions. The general procedure involves mixing equimolar amounts of 4-hydroxybenzaldehyde and naphthalene-1,5-diamine in ethanol, followed by heating the mixture under reflux for several hours. The resulting product is then filtered, washed, and recrystallized to obtain the pure compound .

Industrial Production Methods

While specific industrial production methods for N,N’-bis(4-hydroxybenzylidene)-naphthalene-1,5-diamine are not well-documented, the general principles of Schiff base synthesis can be applied. Industrial production would likely involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(4-hydroxybenzylidene)-naphthalene-1,5-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the azomethine group (-C=N-) to an amine group (-C-NH-).

    Substitution: The hydroxyl groups (-OH) on the benzene rings can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions, often in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzylidene derivatives, depending on the electrophile used.

Scientific Research Applications

N,N’-bis(4-hydroxybenzylidene)-naphthalene-1,5-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-bis(4-hydroxybenzylidene)-naphthalene-1,5-diamine involves its ability to form stable complexes with metal ions through coordination with the azomethine nitrogen and hydroxyl oxygen atoms. These metal complexes can exhibit various biological and catalytic activities, depending on the metal ion and the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-bis(4-hydroxybenzylidene)-naphthalene-1,5-diamine is unique due to its naphthalene core, which imparts distinct electronic and structural properties compared to similar compounds with a phenylene core

Properties

Molecular Formula

C24H18N2O2

Molecular Weight

366.4 g/mol

IUPAC Name

4-[[5-[(4-hydroxyphenyl)methylideneamino]naphthalen-1-yl]iminomethyl]phenol

InChI

InChI=1S/C24H18N2O2/c27-19-11-7-17(8-12-19)15-25-23-5-1-3-21-22(23)4-2-6-24(21)26-16-18-9-13-20(28)14-10-18/h1-16,27-28H

InChI Key

DNKLHOMVPPUPID-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2N=CC3=CC=C(C=C3)O)C(=C1)N=CC4=CC=C(C=C4)O

Origin of Product

United States

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